

Monomethylfumarate: A Comprehensive Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: Monomethylfumarate

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Introduction

Monomethylfumarate (MMF) is the active metabolite of the multiple sclerosis therapeutic, dimethyl fumarate. Its efficacy is intrinsically linked to its chemical characteristics and solubility, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the core chemical properties and solubility of MMF, complete with detailed experimental protocols and visualizations of its key signaling pathways.

Chemical Properties of Monomethylfumarate

Monomethylfumarate, systematically named (2E)-4-methoxy-4-oxobut-2-enoic acid, is a monoester of fumaric acid. A summary of its key chemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ O ₄	[1][2]
Molecular Weight	130.10 g/mol	[3]
Melting Point	144-145 °C	[4][5][6]
Boiling Point	250.0 ± 23.0 °C (Predicted)	[7]
logP	-0.24 to 0.4	[3][8]
pKa	3.40 ± 0.10 (Predicted)	[7]

Solubility Profile

The solubility of MMF in various solvents is a critical factor for its formulation and delivery. MMF exhibits solubility in both aqueous and organic media.

Solvent	Solubility	Reference
Ethanol	~0.5 mg/mL	[1][2]
Dimethyl Sulfoxide (DMSO)	~10 mg/mL	[1][2]
Dimethylformamide (DMF)	~10 mg/mL	[1][2]
Phosphate-Buffered Saline (PBS), pH 7.2	~1 mg/mL	[1][2]
Water	20 mg/mL	[9]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of **Monomethylfumarate** in an aqueous buffer using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

- **Monomethylfumarate** (solid)
- Phosphate-Buffered Saline (PBS), pH 7.4
- HPLC grade water and acetonitrile
- 0.1% Formic acid in water and acetonitrile (for mobile phase)
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- 0.22 μ m syringe filters
- HPLC system with a UV detector

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **Monomethylfumarate** (approximately 5-10 mg) to a 2 mL glass vial.
 - Add 1 mL of PBS (pH 7.4) to the vial.
 - Securely cap the vial and place it on an orbital shaker.
 - Shake the vial at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
- Sample Preparation for Analysis:
 - After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

- Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
- Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.
- Filter the supernatant through a 0.22 μm syringe filter into a clean vial. This step is crucial to remove any remaining microparticles.
- HPLC Analysis:
 - Prepare a series of standard solutions of **Monomethylfumarate** of known concentrations in the mobile phase.
 - Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.
 - Inject the diluted sample and the standard solutions onto the HPLC system.
 - HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detection Wavelength: 210 nm
 - Column Temperature: 30 $^{\circ}\text{C}$
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

- Determine the concentration of **Monomethylfumarate** in the diluted supernatant from the calibration curve.
- Calculate the aqueous solubility by multiplying the determined concentration by the dilution factor.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of **Monomethylfumarate** using potentiometric titration.

Materials:

- **Monomethylfumarate**
- Deionized water (carbonate-free)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Potassium Chloride (KCl)
- pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
- Magnetic stirrer and stir bar
- Burette

Procedure:

- Solution Preparation:
 - Accurately weigh a known amount of **Monomethylfumarate** and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).
 - Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
- Titration:

- Place a known volume of the **Monomethylfumarate** solution into a beaker with a magnetic stir bar.
- Immerse the calibrated pH electrode into the solution.
- Begin stirring the solution gently.
- Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
- After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
- Continue the titration until the pH has passed the expected equivalence point and has stabilized at a high value.
- Data Analysis:
 - Plot a titration curve of pH versus the volume of NaOH added.
 - Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.
 - The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Determination of logP (HPLC-Based Method)

This protocol outlines a method for determining the octanol-water partition coefficient (logP) of **Monomethylfumarate** using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- **Monomethylfumarate**
- A series of reference compounds with known logP values that bracket the expected logP of MMF.

- HPLC grade methanol and water
- n-Octanol
- HPLC system with a UV detector and a C18 column

Procedure:

- Preparation of Mobile Phases and Standards:
 - Prepare a series of mobile phases with varying methanol-water compositions (e.g., 40:60, 50:50, 60:40, 70:30 v/v).
 - Saturate the water used for the mobile phase with n-octanol and the methanol with water.
 - Prepare stock solutions of **Monomethylfumarate** and the reference compounds in methanol.
- Chromatographic Analysis:
 - For each mobile phase composition, inject the solutions of **Monomethylfumarate** and the reference compounds.
 - Determine the retention time (t_R) for each compound.
 - Measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).
- Data Analysis:
 - For each compound and each mobile phase composition, calculate the capacity factor (k') using the formula: $k' = (t_R - t_0) / t_0$.
 - For each compound, plot $\log k'$ against the percentage of methanol in the mobile phase.
 - Extrapolate the linear regression to 100% water (0% methanol) to determine the $\log k'_w$ for each compound.

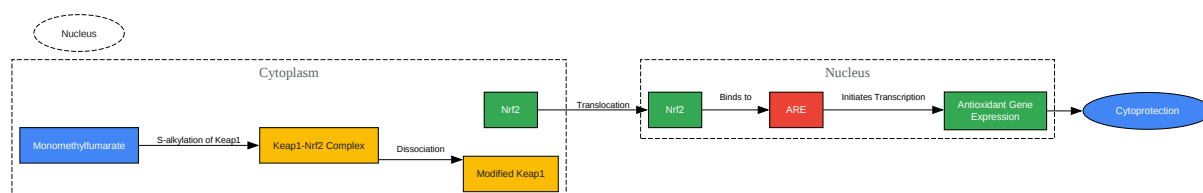
- Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log k'_w values.
- Determine the logP of **Monomethylfumarate** by interpolating its log k'_w value on the calibration curve.

Signaling Pathways

Monomethylfumarate exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCA2) pathway.

Nrf2 Signaling Pathway

MMF is an activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.^{[10][11][12][13][14][15][16][17][18]} Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.^[13] MMF, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.^[13] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.^{[10][13]}

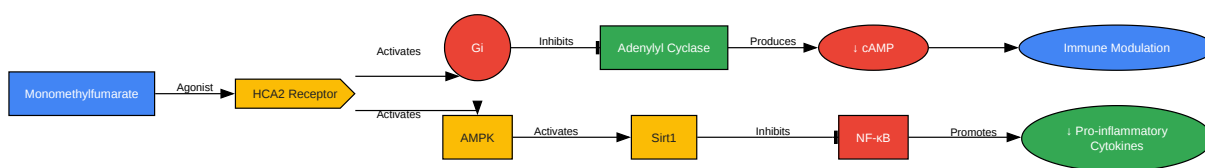


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Caption: **Monomethylfumarate** (MMF) activates the Nrf2 signaling pathway.

HCA2 Signaling Pathway

MMF is an agonist of the G protein-coupled receptor HCA2 (also known as GPR109A).[2][6][19] Activation of HCA2 by MMF leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various immune cells. In some cells, HCA2 activation by MMF can also lead to the activation of the AMPK-Sirt1 axis, which in turn inhibits the pro-inflammatory NF- κ B pathway.



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Caption: **Monomethylfumarate** (MMF) signaling through the HCA2 receptor.

Conclusion

This technical guide provides a detailed overview of the chemical properties and solubility of **Monomethylfumarate**, supported by comprehensive experimental protocols and visualizations of its primary signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. A thorough understanding of these fundamental characteristics is essential for the continued development and optimization of MMF-based therapies.

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